molecular formula C23H28O2Si B12837759 {2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol

Cat. No.: B12837759
M. Wt: 364.6 g/mol
InChI Key: PNUSUXRQEUFSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol, also known as AMTSi173 (CAS 1244855-87-5), is a sophisticated organosilicon compound with the molecular formula C 23 H 28 O 2 Si and a molecular weight of 364.55 g/mol . Its structure features a naphthalene core functionalized with a butoxy group and a hydroxymethyl-substituted phenyl ring, linked via a dimethylsilyl bridge . This unique hybrid aromatic-silicon framework imparts significant steric and electronic properties, making it a valuable building block in organosilicon chemistry and advanced material science . The butoxy side chain enhances solubility in organic solvents, facilitating handling in various synthetic protocols, while the hydroxymethyl moiety provides a reactive site for further chemical derivatization and conjugation . The dimethylsilanyl group can act as both a protective moiety and a functional unit, offering versatility for constructing more complex molecular architectures . Researchers can leverage this compound as a key precursor in the synthesis of specialized polymers, coordination complexes, and for surface modification applications. Its structural features contribute to thermal stability and controlled reactivity. The compound should be handled under inert conditions due to the moisture-sensitive nature of the silyl group . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C23H28O2Si

Molecular Weight

364.6 g/mol

IUPAC Name

[2-[(6-butoxynaphthalen-2-yl)-dimethylsilyl]phenyl]methanol

InChI

InChI=1S/C23H28O2Si/c1-4-5-14-25-21-12-10-19-16-22(13-11-18(19)15-21)26(2,3)23-9-7-6-8-20(23)17-24/h6-13,15-16,24H,4-5,14,17H2,1-3H3

InChI Key

PNUSUXRQEUFSAE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)[Si](C)(C)C3=CC=CC=C3CO

Origin of Product

United States

Preparation Methods

Formation of Dimethylsilyl-Substituted Aromatic Compounds

A key step is the formation of the dimethylsilyl bridge linking the naphthalene and phenyl rings. This is commonly achieved via Grignard or organolithium chemistry followed by reaction with chlorosilanes.

Typical procedure:

Step Reagents & Conditions Description Yield
1 Metallic magnesium, tetrahydrofuran (THF), dibromobenzene Formation of arylmagnesium bromide (Grignard reagent) under inert atmosphere (N2 or Ar), 50–85°C, 16 h reflux High (up to 98%)
2 Dimethylchlorosilane (Me2HSiCl) Slow addition to Grignard reagent to form dimethylsilyl-substituted intermediate High (up to 98%)
3 Workup with water, extraction, drying Isolation of dimethylsilyl-aryl intermediate as a white solid

This method is well-documented for preparing 1,4-bis(dimethylsilyl)benzene analogs and can be adapted for the phenyl moiety in the target compound.

Introduction of the Butoxy Group on Naphthalene

The butoxy substituent at the 6-position of naphthalene is introduced via nucleophilic aromatic substitution or alkylation of a hydroxy-naphthalene precursor.

  • Starting from 6-hydroxy-naphthalene derivatives, alkylation with butyl halides (e.g., butyl bromide) under basic conditions (e.g., K2CO3 in acetone) yields 6-butoxy-naphthalene.
  • Alternatively, direct alkoxylation using butanol under acidic or catalytic conditions can be employed.

This step requires regioselective control to ensure substitution at the 6-position.

Coupling of Naphthalene and Phenyl Units via Dimethylsilyl Linkage

The coupling of the 6-butoxy-naphthalen-2-yl moiety with the dimethylsilyl-phenyl intermediate is typically achieved by:

  • Lithiation of the naphthalene derivative at the 2-position using n-butyllithium or similar strong base.
  • Subsequent reaction with the chlorodimethylsilane-functionalized phenyl intermediate to form the Si-C bond.

This step demands low temperatures (e.g., -78°C) to control regioselectivity and avoid side reactions.

Introduction of the Hydroxymethyl Group on Phenyl Ring

The hydroxymethyl (-CH2OH) group on the phenyl ring can be introduced by:

  • Formylation of the phenyl ring (e.g., via a Reimer-Tiemann or Vilsmeier-Haack reaction) to yield a benzaldehyde intermediate.
  • Reduction of the aldehyde to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH4).

Alternatively, direct hydroxymethylation via lithiation followed by reaction with formaldehyde can be employed.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Outcome Yield Range
1 Grignard formation Mg, dibromobenzene, THF N2 atmosphere, 50–85°C, 16 h reflux Arylmagnesium bromide ~98%
2 Silylation Dimethylchlorosilane Slow addition, inert atmosphere Dimethylsilyl-aryl intermediate ~98%
3 Alkylation 6-hydroxy-naphthalene, butyl bromide, base Room temp to reflux 6-butoxy-naphthalene Variable, typically >80%
4 Lithiation and coupling n-BuLi, chlorodimethylsilane-phenyl Low temp (-78°C) Coupled dimethylsilyl product Moderate to high
5 Formylation and reduction Vilsmeier reagent, NaBH4 Controlled temp, mild conditions Phenylmethanol derivative Moderate to high

Research Findings and Optimization Notes

  • Catalyst and reagent purity : High purity of magnesium, chlorosilanes, and organolithium reagents is critical to avoid side reactions and catalyst deactivation.
  • Temperature control : Low temperatures during lithiation and coupling steps prevent undesired side reactions and improve regioselectivity.
  • Solvent choice : Anhydrous tetrahydrofuran (THF) is preferred for Grignard and lithiation reactions due to its ability to stabilize organometallic intermediates.
  • Workup procedures : Neutralization with ammonium chloride and careful extraction with ether or hexane ensure high purity of intermediates.
  • Yield optimization : Stepwise addition of reagents and slow reaction rates improve yields and selectivity, as demonstrated in analogous dimethylsilyl compound syntheses.

Chemical Reactions Analysis

Types of Reactions

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of {2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₃H₂₈O₂Si* ~358.5* 6-Butoxy, dimethylsilyl, benzyl alcohol High lipophilicity, silane stability
2-(6-Methoxynaphthalen-2-yl)ethanol C₁₃H₁₄O₂ 202.25 6-Methoxy, ethanol Moderate solubility, lower steric bulk
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol C₂₄H₂₆OSi 358.55 Fluorenyl, dimethylsilyl, benzyl alcohol Rigid aromatic system, low polar solubility
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₈H₂₅NO₂ 407.5 Methoxynaphthalene, diphenylethylamide NSAID-like activity, hydrogen-bonding

*Calculated based on structural inference.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing {2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including Friedel-Crafts acylation or nucleophilic substitution. For example, NaH in THF is often used for deprotonation to activate phenolic intermediates (as seen in naphthalene derivatives) . Critical conditions include anhydrous solvents (e.g., dry THF), controlled temperatures (0°C to room temperature), and Lewis acid catalysts (e.g., AlCl₃ for acylation) .
  • Optimization : Reaction efficiency depends on protecting group strategies (e.g., benzyl ethers for hydroxyl groups) and stoichiometric ratios of reagents. Purification via column chromatography or crystallization from methanol is typical .

Q. How is the compound characterized structurally, and what spectroscopic/crystallographic techniques are prioritized?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–Si bonds at ~1.87 Å) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds with methanol solvent) .
  • NMR : Key signals include the methanol proton (δ ~4.8 ppm, broad) and naphthalene aromatic protons (δ 7.1–8.3 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H⁺]⁺ for C₂₃H₂₈O₂Si).
    • Data Interpretation : SHELX software refines crystallographic data, with R factors <0.08 indicating high precision .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the naphthalene core, and how can competing pathways be minimized?

  • Challenges : Competing substitution at positions 1, 3, or 6 of the naphthalene ring due to steric and electronic factors. For example, bulky dimethylsilyl groups may favor substitution at the less hindered 6-position .
  • Solutions :

  • Use directing groups (e.g., methoxy or silane moieties) to control regioselectivity.
  • Computational modeling (DFT) predicts thermodynamic stability of intermediates .
  • Monitor reaction progress via TLC or in situ IR spectroscopy to detect byproducts.

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Structural Insights :

  • Hydrogen bonding : Methanol solvent forms O–H⋯O bonds (2.6–2.8 Å) with sulfonate or hydroxyl groups, stabilizing layered packing .
  • π–π stacking : Naphthalene and phenyl rings exhibit centroid–centroid distances of 3.5–3.7 Å, enhancing thermal stability .
    • Impact on Reactivity : Strong intermolecular interactions may reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for further reactions .

Q. How can contradictory data in crystallographic or spectroscopic analyses be resolved?

  • Case Study : Discrepancies in bond angles (e.g., C–Si–C angles varying by ±2°) may arise from torsional strain or solvent effects.
  • Resolution Strategies :

  • Compare multiple datasets (e.g., low-temperature vs. room-temperature crystallography) .
  • Validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Cross-reference with computational models (e.g., Gaussian geometry optimization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.